(±)-Cannabichromenic Acid-d9
Description
Properties
Molecular Formula |
C₂₂H₂₁D₉O₄ |
|---|---|
Molecular Weight |
367.53 |
Synonyms |
5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxylic Acid-d9 |
Origin of Product |
United States |
Precision Chemical Nomenclature and Stereochemical Considerations of ± Cannabichromenic Acid D9
IUPAC Nomenclature for Deuterated Cannabinoids
The systematic naming of isotopically labeled compounds follows specific guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk These rules ensure that the name of a compound unambiguously describes its structure, including the location and type of isotopic modification.
For deuterated compounds, the nuclide symbol for deuterium (B1214612) (²H) is used, often simplified to 'd'. qmul.ac.ukiupac.org The name indicates the number of deuterium atoms and their specific locations (locants) within the molecule. The IUPAC name for the parent, non-deuterated compound, Cannabichromenic Acid, is 2-hydroxy-4-methyl-6-pentyl-3-(3,7-dimethylocta-2,6-dien-1-yl)benzoic acid. The common nomenclature for cannabinoids is often used as a base.
In (±)-Cannabichromenic Acid-d9, the "-d9" suffix signifies that nine hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions can vary by synthesis, a common labeling pattern for cannabinoid standards involves deuteration at positions resistant to back-exchange under typical analytical conditions. For CBCA-d9, this often corresponds to the two methyl groups on the terminal double bond of the geranyl side chain and the methyl group attached to the chromene ring.
The resulting IUPAC name for a commonly available standard would be: 5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid-d9
The "(±)-" prefix indicates that the compound is a racemic mixture, containing equal amounts of the two possible enantiomers.
Stereochemical Aspects and Chiral Specificity in this compound Synthesis and Analysis
Chirality is a key structural feature of many cannabinoids, including Cannabichromenic Acid. nih.gov The presence of a single chiral center at the C2 position of the benzopyran ring means that CBCA can exist as two non-superimposable mirror images, known as enantiomers: (+)-CBCA and (-)-CBCA. nih.govresearchgate.net
The designation "(±)-" explicitly states that the material is a racemic mixture, containing a 1:1 ratio of the (+) and (-) enantiomers. mcnutraceuticals.com Chemical synthesis of CBCA, such as the reaction between olivetolic acid and citral, typically yields a racemic product, as these methods often lack stereospecific control. koreascience.kracs.org In contrast, CBCA in the Cannabis plant can be scalemic, meaning it contains an unequal mixture of the two enantiomers. nih.govacs.org
The differentiation and quantification of individual enantiomers are crucial, as they can exhibit different biological activities. nih.gov Analytical techniques, primarily chiral chromatography, are employed to resolve the racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method. Polysaccharide-based CSPs have proven effective in separating the enantiomers of both CBCA and its neutral counterpart, Cannabichromene (B1668259) (CBC). nih.govcannabissciencetech.com
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Observation | Reference |
|---|---|---|---|---|
| HPLC | CHIRALPAK® IK | Hexane-Dichloromethane-Trifluoroacetic Acid (TFA) | Achieved baseline separation of CBCA enantiomers. The acidic additive (TFA) improves peak shape. | nih.gov |
| UHPSFC | Trefoil AMY1 (amylose-based) | CO2 / Methanol | Demonstrated rapid and efficient separation of various chiral synthetic cannabinoids. | chromatographytoday.com |
| HPLC | CHIRALPAK IB N-3 | Hexane-Ethanol | Effective for separating enantiomers of the related compound Cannabicyclol from Cannabichromene. | cannabissciencetech.com |
Isotopic Purity and Distribution Characterization for Research Applications
For deuterated compounds used as internal standards, isotopic purity is a paramount quality parameter. nih.gov this compound is added to samples in known quantities to correct for analyte loss during sample preparation and instrumental analysis, enabling accurate quantification. nih.gov High isotopic purity ensures that the signal from the standard does not interfere with the signal of the natural, non-deuterated analyte.
The characterization of isotopic purity involves determining the distribution of all isotopologues—molecules that differ only in their isotopic composition. This is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like LC or GC. nih.govrsc.org HRMS can distinguish between the mass of the fully deuterated (d9) compound and its less-deuterated counterparts (d0 through d8). researchgate.netresearchgate.net
The isotopic purity is calculated from the relative abundances of the ion signals corresponding to each isotopologue, after correcting for the natural abundance of isotopes like ¹³C. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique used to confirm the specific locations of the deuterium labels on the molecular structure. rsc.org
| Parameter | Analytical Technique | Information Obtained | Reference |
|---|---|---|---|
| Isotopic Distribution | High-Resolution Mass Spectrometry (HRMS) | Provides the relative abundance of each isotopologue (d0-d9), allowing for the calculation of overall isotopic enrichment. | nih.govresearchgate.net |
| Chemical Purity | LC-UV, GC-FID | Determines the percentage of the desired compound relative to any non-isotopically labeled impurities. | google.com |
| Positional Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific atomic positions of the deuterium labels and the structural integrity of the molecule. | rsc.org |
An in-depth examination of the synthetic pathways and analytical characterization of this compound reveals the intricate chemical strategies required for its creation and verification. This isotopically labeled analog of cannabichromenic acid is crucial for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.
Synthetic Methodologies and Advanced Derivatization of ± Cannabichromenic Acid D9
The synthesis of (±)-Cannabichromenic Acid-d9 (d9-CBCA) involves sophisticated chemical strategies designed to incorporate nine deuterium (B1214612) atoms into the cannabichromenic acid molecular structure. These methods are built upon established principles of cannabinoid chemistry, adapted specifically for isotopic labeling. The primary approaches include total synthesis, utilizing deuterated precursors, and semisynthetic methods that introduce deuterium into an existing cannabinoid framework.
Role of Cannabichromenic Acid Cbca in Cannabinoid Biosynthesis Pathways
Enzymatic Pathways and Precursors Leading to Cannabichromenic Acid
The biosynthesis of CBCA is an enzymatically controlled process that begins with foundational precursor molecules and culminates in a specific cyclization reaction. This pathway is integral to the chemical diversity observed in the cannabis plant.
The biosynthesis of all major cannabinoids, including CBCA, originates from a common precursor, Cannabigerolic Acid (CBGA). neurogan.comwikipedia.orgnewphaseblends.com Often referred to as the "mother cannabinoid," CBGA stands at a critical juncture in the cannabinoid synthesis pathway. neurogan.comcannabiscareer.com Its formation is the result of the alkylation of olivetolic acid with geranyl pyrophosphate. newphaseblends.comwikipedia.org From this central point, specific synthase enzymes catalyze the conversion of CBGA into the various acidic cannabinoids, such as Tetrahydrocannabinolic Acid (THCA), Cannabidiolic Acid (CBDA), and Cannabichromenic Acid (CBCA). wikipedia.orgresearchgate.netcaymanchem.com The fate of CBGA is therefore determined by the relative activity of these downstream synthases within the plant's trichomes. nih.gov
| Precursor Molecule | Role in Cannabinoid Biosynthesis |
| Olivetolic Acid | Forms the polyketide core of cannabinoids. nih.gov |
| Geranyl Pyrophosphate | An isoprenoid that combines with olivetolic acid. wikipedia.org |
| Cannabigerolic Acid (CBGA) | The universal precursor to THCA, CBDA, and CBCA. wikipedia.orgcannabiscareer.comnih.govnih.gov |
The specific enzyme responsible for the conversion of CBGA into CBCA is Cannabichromenic Acid Synthase (CBCAS). cannabiscareer.comuniprot.org This enzyme catalyzes the oxidative cyclization of the geranyl moiety of CBGA to form the characteristic chromene ring of CBCA. uniprot.orgacs.org Research has shown that CBCAS can also utilize cannabinerolic acid, an isomer of CBGA, as a substrate. wikipedia.orguniprot.org The activity of CBCAS is a critical determinant of the CBCA content in a given Cannabis sativa cultivar. Despite its importance, CBCAS has been found to have a relatively low catalytic efficiency compared to other cannabinoid synthases, which contributes to the lower abundance of CBCA in the plant. nih.govnih.gov Efforts in protein engineering and rational design have been undertaken to improve the selectivity and catalytic activity of CBCAS. nih.govnih.gov One study demonstrated that specific amino acid substitutions could significantly increase CBCA production. nih.gov
| Enzyme | Substrate(s) | Product | Reaction Type |
| Cannabichromenic Acid Synthase (CBCAS) | Cannabigerolic Acid (CBGA), Cannabinerolic Acid | Cannabichromenic Acid (CBCA) | Oxidative Cyclization uniprot.orgacs.org |
Investigations into Cannabichromenic Acid Cyclization Mechanisms
The formation of CBCA from CBGA involves a stereospecific enzymatic reaction. acs.org Early hypotheses suggested a non-enzymatic mechanism for CBCA biosynthesis, but subsequent research identified and characterized CBCAS, confirming the enzymatic nature of this conversion. acs.org The reaction is an oxidocyclization process where the enzyme facilitates the formation of a carbon-oxygen bond, creating the chromene ring system. uniprot.org This mechanism is similar to the cyclization reactions that produce THCA and CBDA from the same CBGA precursor, yet it results in a structurally distinct cannabinoid. researchgate.netacs.org Marine bacterial flavoenzymes have also been discovered to possess latent cannabichromene (B1668259) cyclase activity, capable of converting CBGA to CBCA. nih.gov
Application of Stable Isotope Tracing in Biosynthetic Elucidation
Stable isotope tracing is a powerful analytical technique used to unravel metabolic pathways by tracking the incorporation of labeled isotopes into downstream metabolites. While specific studies focusing solely on the use of stable isotope tracing to elucidate the CBCA biosynthetic pathway are not prevalent in the reviewed literature, the application of this method for other cannabinoids, such as Cannabidiol (B1668261) (CBD), demonstrates its utility in this field. nih.gov Such techniques can be employed to differentiate between natural and synthetic cannabinoids and to understand the flow of precursors through the biosynthetic network. nih.gov By feeding the plant or a heterologous production system with isotopically labeled precursors, such as ¹³C-labeled olivetolic acid or geranyl pyrophosphate, researchers can trace the metabolic fate of these molecules into CBCA and other cannabinoids.
The low abundance of CBCA in Cannabis sativa has driven interest in developing alternative production platforms. nih.gov The yeast Saccharomyces cerevisiae has emerged as a promising host for the heterologous production of cannabinoids due to its well-characterized genetics and suitability for industrial fermentation. nih.govsemanticscholar.org Metabolic engineering strategies have been employed to enhance CBCA production in yeast. These approaches often involve several key modifications:
Enhancing Precursor Supply: Increasing the intracellular pool of CBGA precursors, such as isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, is a critical step. nih.gov This has been achieved by introducing pathways like the isopentenol (B1216264) utilization pathway (IUP). nih.gov
Improving Enzyme Activity: As the native CBCAS has limited efficiency, protein engineering has been used to create variants with improved catalytic activity and selectivity. nih.govnih.gov
Optimizing Cellular Compartmentation: Localizing parts of the biosynthetic pathway to specific organelles, such as peroxisomes, has been shown to increase the titers of CBCA. nih.gov
One study reported that by implementing these strategies, an engineered yeast strain could synthesize CBCA at a rate 25.8% higher than that of C. sativa. nih.gov
| Engineering Strategy | Target | Outcome |
| Precursor Supply Enhancement | Isopentenyl diphosphate/dimethylallyl diphosphate | Increased availability of CBGA precursors. nih.gov |
| Enzyme Rational Design | Cannabichromenic Acid Synthase (CBCAS) | Improved selectivity and catalytic activity. nih.govnih.gov |
| Subcellular Localization | Isopentenol Utilization Pathway (IUP) to peroxisomes | Increased CBCA titers. nih.gov |
Advanced Analytical Methodologies Utilizing ± Cannabichromenic Acid D9 As an Internal Standard
Quantitative Mass Spectrometry (LC-MS/MS, GC-MS) in Cannabinoid Profiling and Quantification
Quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the primary techniques for the detailed profiling and quantification of cannabinoids. d-nb.info These methods offer high sensitivity and selectivity, which are essential for analyzing complex matrices. The incorporation of a deuterated internal standard like (±)-Cannabichromenic Acid-d9 is a cornerstone of robust method development, as it co-elutes with the target analyte but is distinguishable by its higher mass, allowing for precise quantification.
Isotopically labeled standards are crucial in mass spectrometry because they behave nearly identically to their non-labeled counterparts during extraction, chromatography, and ionization, thus effectively compensating for any sample loss or matrix-induced signal suppression. lcms.czfda.gov
Method Development for Cannabinoid Quantification with Isotopic Standards
The development of reliable quantification methods hinges on the use of appropriate isotopic standards. labcompare.com For the analysis of a wide array of cannabinoids, a suite of deuterated standards, including analogs for THC, CBD, and others, are often employed. nih.govnih.gov In methods targeting acidic cannabinoids like CBDA and THCA, a structurally similar deuterated standard such as THCCOOH-d3 may be used when specific labeled standards are unavailable. nih.gov
The process involves creating calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. hst-j.orgresearchgate.net This ratio-based calibration corrects for variations that can occur during the analytical process. Quality control samples at various concentrations are analyzed alongside unknown samples to ensure the method's ongoing accuracy and precision. nih.gov
Table 1: Example Parameters in LC-MS/MS Method Development for Cannabinoid Quantification
| Parameter | Specification | Purpose |
| Analytical Column | C18 Reverse-Phase | Separation of cannabinoids based on polarity. cannabissciencetech.com |
| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol with formic acid | To achieve optimal separation of a wide range of cannabinoids. cannabissciencetech.commdpi.com |
| Internal Standards | Deuterated analogs (e.g., THC-d3, CBD-d3, (±)-CBCA-d9) | To correct for variability in sample processing and instrument response. nih.govnih.gov |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | To efficiently ionize both neutral (positive mode) and acidic (negative mode) cannabinoids. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive detection of specific parent-to-fragment ion transitions. researchgate.net |
| Calibration Range | e.g., 0.195–50.0 ng/mL | To establish a linear range for accurate quantification. nih.gov |
Optimization of Ionization Modes and Fragmentation Pathways for Deuterated Analogs
The choice of ionization mode is critical for achieving optimal sensitivity. Electrospray ionization (ESI) is commonly used, with positive ion mode being more efficient for neutral cannabinoids like THC and CBD, while negative ion mode is better suited for acidic cannabinoids such as CBDA and THCA. nih.govresearchgate.net The ionization parameters are fine-tuned for the specific deuterated standard and its corresponding analyte to maximize the signal.
Tandem mass spectrometry (MS/MS) relies on the fragmentation of a selected precursor ion into characteristic product ions. The fragmentation pathways for deuterated analogs like this compound are nearly identical to their non-deuterated counterparts, but the resulting fragments will have a mass shift corresponding to the number of deuterium (B1214612) atoms. nih.govnih.gov For example, in positive ion mode, a common fragmentation for many cannabinoids is the loss of a neutral water molecule. nih.gov The specific collision energies are optimized to produce the most abundant and stable fragment ions, which are then used for quantification in Multiple Reaction Monitoring (MRM) mode. nih.gov
Table 2: Illustrative MRM Transitions for Cannabinoids and Their Deuterated Internal Standards Note: These are hypothetical examples to illustrate the principle. Actual m/z values must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cannabichromenic Acid (CBCA) | 359.2 | 341.2 (decarboxylation + water loss) | ESI+ |
| This compound | 368.2 | 350.2 (decarboxylation + water loss) | ESI+ |
| Tetrahydrocannabinol (THC) | 315.2 | 193.1 | ESI+ |
| Tetrahydrocannabinol-d3 (THC-d3) | 318.2 | 196.1 | ESI+ |
| Cannabidiolic Acid (CBDA) | 357.2 | 339.2 (water loss) | ESI- |
| Tetrahydrocannabinolic Acid (THCA) | 357.2 | 313.2 (decarboxylation) | ESI- |
Matrix Effects and Internal Standard Calibration Strategies in Complex Biological and Research Matrices
Complex matrices, such as biological fluids, plant extracts, and edibles, contain numerous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. mdpi.comnih.gov This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. researchgate.net
Deuterated internal standards like this compound are the most effective tools to counteract matrix effects. lcms.czfda.gov Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is normalized, leading to more accurate and reliable quantification. lcms.czojp.gov
Calibration strategies involve preparing calibration standards and quality control samples in a matrix that is as similar as possible to the unknown samples ("matrix-matched calibration") to further account for these effects. lcms.cz When a blank matrix is unavailable, strategies like standard addition or the use of surrogate matrices are employed. The ultimate goal is to ensure that the calibration accurately reflects the behavior of the analyte in the actual sample. nih.gov
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Cannabinoid Analogs (e.g., UPLC, GC)
Effective chromatographic separation is essential to distinguish between various cannabinoids, especially isomers which have the same mass. scielo.br Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are the two most prevalent techniques. d-nb.info
UPLC, a high-pressure version of HPLC, offers faster analysis times and better resolution, making it well-suited for separating complex mixtures of cannabinoids, including acidic and neutral forms, without the need for derivatization. cannabissciencetech.comtci-thaijo.org Deuterated and non-deuterated analogs, such as this compound and CBCA, have nearly identical retention times in reverse-phase LC, meaning they elute from the column at virtually the same time. lcms.cz This co-elution is critical for the internal standard to accurately compensate for any variations during the analytical run.
GC provides excellent separation efficiency, but it requires analytes to be volatile and thermally stable. hst-j.org Acidic cannabinoids like THCA and CBCA are thermally labile and will decarboxylate into their neutral forms (THC and CBC) in the hot GC injection port. nih.govnih.gov To analyze these acidic forms by GC, a derivatization step, such as silylation, is necessary to make them more volatile and prevent decarboxylation. nih.govresearchgate.net Deuterated standards also undergo this derivatization, ensuring they mimic the behavior of the native analytes.
Validation of Analytical Methods for Accuracy, Precision, and Selectivity in Research Settings
Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose. labcompare.comuit.no According to guidelines from bodies like the FDA, this involves assessing several key parameters. fda.gov The use of deuterated internal standards like this compound is integral to achieving the stringent requirements for validation. researchgate.net
Accuracy : This measures the closeness of the experimental value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. ojp.govtci-thaijo.org For example, validation guidelines often require accuracy to be within ±15% of the nominal value. fda.govucsd.edu
Precision : This refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.netucsd.edu
Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In MS-based methods, selectivity is achieved by monitoring specific MRM transitions for both the analyte and the internal standard, which minimizes the risk of interference from other compounds. nih.gov
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Role of Deuterated Internal Standard |
| Linearity (r²) | ≥ 0.99 | Ensures a proportional response across the calibration range, which is based on analyte/IS ratios. |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Corrects for systematic errors in sample preparation and analysis, improving accuracy. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Reduces variability in measurements by normalizing against a constant internal reference. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | Improves signal stability at low concentrations, allowing for a more reliable LLOQ determination. |
| Matrix Effect | Monitored and minimized | Co-eluting IS experiences the same ion suppression/enhancement, correcting for the effect. lcms.czfda.gov |
| Extraction Recovery | Consistent and reproducible | The ratio of analyte to IS remains constant even if absolute recovery varies between samples. |
Mechanistic Metabolic Investigations of Cannabichromenic Acid Using Deuterium Labeling
In Vitro Biotransformation Studies with Subcellular Fractions and Recombinant Enzymes
In vitro models using human liver microsomes and specific recombinant enzymes are fundamental for dissecting the metabolic pathways of cannabinoids. tmc.edunih.gov While direct studies on CBCA are limited, research on its neutral analogue, cannabichromene (B1668259) (CBC), provides significant insight into the expected biotransformation processes. nih.govnih.gov
Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For cannabinoids, these reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov Studies on CBC using human liver microsomes and recombinant CYP enzymes have identified two principal metabolic pathways: hydroxylation and epoxidation. nih.govacs.org
The major Phase I metabolites of CBC identified are:
8′-hydroxy-CBC : Formed through hydroxylation and is often the most abundant metabolite detected. nih.govacs.org
6′,7′-epoxy-CBC : An epoxide metabolite that is also a significant product of CYP-mediated metabolism. nih.govacs.org
1″-hydroxy-CBC : A minor metabolite resulting from benzylic hydroxylation. nih.govacs.org
2′-hydroxycannabicitran : A novel metabolite structure identified following incubation with human liver microsomes. tmc.edu
In rodent microsome studies, 6′,7′-dihydroxy-CBC has also been identified as a metabolite. nih.govacs.org It is anticipated that CBCA would undergo similar oxidative transformations, leading to hydroxylated and epoxidized derivatives of the parent acid.
Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. tandfonline.com The primary Phase II pathway for cannabinoids is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.govnih.gov While specific studies on CBCA glucuronidation are not available, other major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) are known substrates for UGT enzymes. tandfonline.comnih.gov It is highly probable that CBCA and its hydroxylated metabolites are also conjugated with glucuronic acid to form more readily excretable products.
Kinetic studies with recombinant human CYP isozymes have elucidated the specific enzymes responsible for CBC metabolism, which serves as a proxy for CBCA. nih.gov Several CYP enzymes contribute to its biotransformation, with notable differences in their efficiency and the metabolites they produce. nih.govacs.org
CYP2C9 : This isozyme demonstrates the highest efficiency in producing both 8′-hydroxy-CBC and 6′,7′-epoxy-CBC, making it a primary enzyme in CBC metabolism. nih.govnih.govacs.org
CYP2J2 and CYP2C8 : These enzymes preferentially form the 8′-hydroxy-CBC metabolite over the 6′,7′-epoxy-CBC metabolite. acs.org
CYP3A4 : This major human CYP enzyme exclusively produces 6′,7′-epoxy-CBC. acs.org
CYP2D6 : This isozyme shows very low activity towards CBC metabolism. acs.org
The kinetic data highlight a diversity in product formation depending on the specific CYP isozyme involved. acs.org
Regarding Phase II enzymes, while direct kinetic data for CBCA is lacking, research on other cannabinoids indicates that UGT1A9 and UGT2B7 are the primary isozymes involved in the glucuronidation of cannabinoids and their metabolites. tandfonline.comresearchgate.netnih.gov
| CYP Isozyme | Major Metabolite(s) Produced | Relative Efficiency/Notes |
|---|---|---|
| CYP2C9 | 8′-hydroxy-CBC, 6′,7′-epoxy-CBC | Demonstrates the highest overall efficiency for producing major metabolites. nih.govacs.org |
| CYP2J2 | 8′-hydroxy-CBC | Shows strong preference for hydroxylation over epoxidation. acs.org |
| CYP2C8 | 8′-hydroxy-CBC | Prefers hydroxylation but is less efficient than CYP2J2. acs.org |
| CYP3A4 | 6′,7′-epoxy-CBC | Exclusively forms the epoxide metabolite. acs.org |
| CYP2D6 | N/A (negligible activity) | Does not significantly contribute to CBC metabolism. acs.org |
Application of Deuterium (B1214612) Labeling for Metabolite Identification and Elucidation
The use of stable isotope-labeled compounds, such as (±)-Cannabichromenic Acid-d9, is a cornerstone of modern metabolic research. iaea.org In mass spectrometry (MS)-based analysis, deuterium labeling provides an unambiguous way to track a drug and its metabolites through complex biological matrices. google.com
The core principle involves administering the deuterated compound and analyzing samples (e.g., plasma, urine, or microsomal incubations) by liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms increase the mass of the parent compound and any subsequent metabolites by a known amount (in this case, +9 atomic mass units). This mass shift creates a unique isotopic signature.
Key applications include:
Metabolite Discovery : Drug-related metabolites can be easily distinguished from endogenous background ions by searching for the characteristic mass shift and isotopic pattern of the deuterated compound.
Structural Elucidation : The fragmentation pattern of metabolites in tandem mass spectrometry (MS/MS) can be compared to that of the deuterated parent compound, helping to pinpoint the site of metabolic modification. iaea.org
Quantitative Analysis : Deuterated compounds serve as ideal internal standards for quantitative assays because they have nearly identical chemical and physical properties to the non-labeled analyte, ensuring accurate correction for sample loss during extraction and ionization variability in the MS source. google.comnih.gov
Preclinical Pharmacokinetic Modeling in Animal Models (e.g., mice, rats) for Metabolic Fate Assessment (excluding human clinical data)
Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Pharmacokinetic studies of CBCA have been conducted in mice following intraperitoneal administration. acs.orgacs.orgnih.govresearchgate.net
These studies revealed that CBCA is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 15 and 45 minutes. acs.orgnih.gov The compound exhibits a relatively short plasma half-life of less than 4 hours, indicating rapid clearance from the bloodstream. acs.orgnih.gov Furthermore, distribution into the brain is limited, with brain-to-plasma concentration ratios being very low (≤0.04), suggesting that CBCA does not readily cross the blood-brain barrier. acs.orgacs.orgnih.gov This limited central nervous system penetration is a key characteristic of its pharmacokinetic profile. While specific physiologically-based pharmacokinetic (PBPK) models for CBCA have not been published, the methodologies developed for other cannabinoids like THC in mice and rats provide a framework for future modeling efforts. nih.gov
| Parameter | Observed Value/Characteristic | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 15 - 45 minutes | acs.orgnih.govresearchgate.net |
| Plasma Half-life (t1/2) | < 4 hours | acs.orgnih.govresearchgate.net |
| Brain-to-Plasma Ratio | ≤ 0.04 | acs.orgacs.orgnih.gov |
| Absorption | Rapid | acs.orgnih.govresearchgate.net |
Investigation of Transporter Interactions (in vitro studies with ABC transporters)
ATP-binding cassette (ABC) transporters are a family of efflux pumps that play a critical role in drug disposition by actively transporting substrates across cellular membranes, including at the blood-brain barrier and in the gut. nih.govresearchgate.net In vitro studies using polarized epithelial cells expressing specific transporters have been conducted to determine if CBCA and CBC interact with two of the most well-characterized ABC transporters: ABCB1 (also known as P-glycoprotein or P-gp) and ABCG2 (also known as breast cancer resistance protein or BCRP). nih.gov
The findings from these investigations were definitive:
Cannabichromenic acid (CBCA) was identified as a substrate of ABCB1 (P-gp) . nih.gov This interaction suggests that P-gp may actively transport CBCA out of cells, potentially limiting its intestinal absorption and penetration into sanctuary sites like the brain. nih.gov
CBCA was not found to be a substrate of ABCG2. nih.gov
The neutral form, cannabichromene (CBC) , was not a substrate of either ABCB1 or ABCG2. nih.gov
Neither CBCA nor CBC acted as inhibitors of ABCB1 or ABCG2 transport activity at the concentrations tested. nih.gov
This identification of CBCA as an ABCB1 substrate provides important mechanistic data that may help explain its observed low brain-to-plasma ratio in preclinical models. acs.orgnih.gov
Explorations of Biological Activity and Receptor Interactions of Cannabichromenic Acid in Model Systems
In Vitro Receptor Binding Assays and Ligand Characterization (e.g., CB1, CB2, TRP channels, other novel targets)
In vitro studies have revealed that Cannabichromene (B1668259) (CBC) interacts with several key receptor systems, showing a distinct profile compared to other major cannabinoids.
Cannabinoid Receptors (CB1 and CB2): Research indicates that CBC is a selective agonist for the cannabinoid CB2 receptor. nih.gov In assays using AtT20 cells expressing human CB2 receptors, CBC was shown to activate the receptor, leading to cellular hyperpolarization. nih.govresearchgate.net This effect was not observed in cells expressing CB1 receptors, highlighting its selectivity. nih.gov While CBC does bind to both CB1 and CB2 receptors, its affinity is considered weak, with reported binding affinity (Ki) values of 713 nM for CB1 and 256 nM for CB2. wikipedia.org Despite this, its functional efficacy at the CB2 receptor is notably higher than that of Δ⁹-tetrahydrocannabinol (THC) in some assays. researchgate.net
Transient Receptor Potential (TRP) Channels: CBC is a potent modulator of several TRP channels, which are involved in various sensory processes. It is a known agonist of TRPA1 and has been shown to interact with TRPV1, although with low efficacy. nih.govfrontiersin.orgnih.govbiorxiv.org Studies suggest CBC's interaction with TRPV1 receptors may influence the body's levels of endocannabinoids like anandamide. secretnature.com Furthermore, CBC demonstrates agonist activity at TRPV3 and TRPV4 channels. wikipedia.org This broad interaction with TRP channels suggests a potential role in modulating inflammatory and sensory signaling pathways. nih.govresearchgate.net
| Receptor Target | Interaction Type | Reported Affinity / Efficacy | Reference |
|---|---|---|---|
| CB1 Receptor | Weak Binding / No Agonist Activity | Ki = 713 nM | wikipedia.org |
| CB2 Receptor | Selective Agonist | Ki = 256 nM | wikipedia.orgnih.gov |
| TRPA1 | Agonist | Potent Agonist | nih.govbiorxiv.org |
| TRPV1 | Agonist | Low Efficacy | frontiersin.orgnih.gov |
| TRPV3 | Agonist | - | wikipedia.org |
| TRPV4 | Agonist | - | wikipedia.org |
Cell-Based Signaling Pathway Investigations and Functional Assays in Preclinical Models
Functional assays in preclinical cell models have begun to elucidate the downstream effects of CBC's receptor interactions.
In urothelial carcinoma cell lines, a combination of CBC and THC was found to induce cell cycle arrest and apoptosis. mdpi.com This synergistic effect was also shown to inhibit cell migration. mdpi.com Interestingly, the treatment led to an upregulation of both CB1 and CB2 receptor gene expression, suggesting a potential positive feedback mechanism that could enhance anti-cancer activity in vitro. mdpi.com
Further studies have pointed to CBC's anti-inflammatory mechanisms. It has been shown to downregulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in cellular responses to inflammatory stimuli. researchgate.net In models of acute respiratory distress syndrome, CBC demonstrated protective effects, potentially through the modulation of TRPA1 and TRPV1 channels, which play roles in regulating immune balance. nih.gov The activation of the CB2 receptor by CBC is coupled to Gi/o signaling, a pathway commonly associated with anti-inflammatory responses. psu.edu
Use of Deuterated Analogs in Pharmacological Target Engagement Studies
(±)-Cannabichromenic Acid-d9 serves as a prime example of a deuterated analog used in modern pharmacological research. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools, particularly as internal standards in analytical chemistry. simsonpharma.compharmaffiliates.com
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard. scioninstruments.comnih.govscispace.com Because a SIL-IS is chemically almost identical to the analyte of interest (the non-deuterated compound), it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com However, due to its higher mass, it can be distinguished from the analyte by the detector. acanthusresearch.com
This approach allows researchers to:
Correct for Matrix Effects: Biological samples are complex, and other substances can interfere with the detection of the target compound. A SIL-IS helps correct for these inaccuracies. musechem.com
Ensure Accurate Quantitation: The SIL-IS provides a stable reference point that compensates for sample loss during preparation and for fluctuations in instrument sensitivity, ensuring highly accurate and reproducible measurements. scioninstruments.commusechem.com
Aid in Pharmacokinetic Studies: By enabling precise measurement of a compound in biological fluids over time, these standards are essential for studying a drug's absorption, distribution, metabolism, and excretion (ADME). pharmaffiliates.comclearsynthdiscovery.com
Therefore, while this compound is not directly tested for its biological effects, its existence is crucial for accurately studying the pharmacology and pharmacokinetics of (±)-Cannabichromenic Acid.
Enzyme Inhibition Studies (e.g., Lactate Dehydrogenase-A)
Recent research has identified a novel molecular target for cannabinoids, including CBC. Through a combination of in silico screening and in vitro assays, CBC and Δ⁹-tetrahydrocannabinolic acid (Δ⁹-THCA) were identified as inhibitors of Lactate Dehydrogenase-A (LDHA). acs.orgnih.gov
LDHA is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). researchgate.net Inhibition of LDHA is being explored as a potential anti-cancer therapeutic strategy. researchgate.net
The study found that:
CBC inhibits LDHA with an inhibition constant (Ki) of 8.5 μM. acs.orgnih.gov
The mechanism of inhibition is noncompetitive with respect to the enzyme's substrate, pyruvate. acs.orgnih.gov
Computational modeling suggests that CBC binds within the nicotinamide (B372718) pocket of the enzyme, overlapping with the binding site of the cofactor NADH. acs.orgnih.gov
This finding identifies LDHA as a novel molecular target for CBC, which may contribute to its observed biological effects and opens a new avenue for therapeutic investigation. nih.govresearchgate.net
| Compound | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Cannabichromene (CBC) | 8.5 μM | Noncompetitive (vs. pyruvate) | acs.orgnih.gov |
| Δ⁹-Tetrahydrocannabinolic Acid (Δ⁹-THCA) | 6.5 μM | Noncompetitive (vs. pyruvate) | acs.orgnih.gov |
Future Trajectories and Emerging Research Paradigms for ± Cannabichromenic Acid D9
Integration with Multi-Omics Approaches in Advanced Cannabinoid Research
The era of multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the complex biological systems of Cannabis sativa. nih.govnih.gov In this context, (±)-Cannabichromenic Acid-d9 is an invaluable tool, particularly in the realm of metabolomics, for achieving accurate and reliable quantification of its non-deuterated counterpart, CBCA.
The precise data generated using deuterated internal standards are fundamental for building robust multi-omics datasets. mdpi.com By providing an accurate measure of the metabolome, researchers can more effectively establish correlations between genetic information (genomics), gene expression (transcriptomics), protein activity (proteomics), and the resulting chemical phenotype (metabolomics). nih.gov For instance, quantitative trait loci (QTL) mapping can identify genetic markers associated with high CBCA production by correlating genomic data with precise CBCA concentrations determined using this compound.
Future research will likely see the expanded use of this compound in sophisticated studies aimed at understanding the intricate regulatory networks governing cannabinoid biosynthesis. By combining precise metabolic data with transcriptomic analysis, scientists can identify the specific genes and transcription factors that are upregulated or downregulated in conjunction with fluctuations in CBCA levels. nih.gov This integrated approach is crucial for the metabolic engineering of cannabis varieties with tailored cannabinoid profiles.
Table 1: Role of this compound in Multi-Omics Research
| Omics Field | Application of this compound | Research Goal |
| Metabolomics | Serves as an internal standard for accurate quantification of CBCA. | To obtain precise measurements of the cannabinoid metabolome. |
| Genomics | Facilitates accurate phenotyping for genome-wide association studies (GWAS). | To identify genes and genetic variations controlling CBCA production. |
| Transcriptomics | Allows for correlation of gene expression levels with metabolite concentrations. | To understand the regulation of the CBCA biosynthetic pathway. |
| Proteomics | Aids in linking protein expression to metabolic output. | To identify and characterize the enzymes involved in CBCA synthesis. |
Novel Applications in Analytical Chemistry and Biosynthetic Pathway Research
The primary application of this compound in analytical chemistry is as an internal standard for chromatographic and mass spectrometric techniques. mdpi.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. nih.govcerilliant.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of cannabinoids in complex matrices such as plant extracts, biological fluids, and consumer products. nih.govnih.gov The inclusion of this compound in analytical workflows ensures the highest level of accuracy and precision in determining CBCA concentrations. nih.gov
Beyond routine quantification, this compound has significant potential in biosynthetic pathway research. The biosynthesis of major cannabinoids, including CBCA, originates from the precursor cannabigerolic acid (CBGA). acs.orgresearchgate.net By using isotopically labeled precursors in in vitro enzymatic assays or by feeding them to cannabis cell cultures, researchers can trace the metabolic fate of these molecules. While not a direct precursor, labeled CBCA can be used in metabolic stability studies to understand its degradation or conversion to other compounds within biological systems.
Furthermore, the availability of deuterated standards for a wider range of cannabinoids, including the less abundant ones like CBCA, is crucial for comprehensive cannabinoid profiling, often referred to as "cannabinomics". nih.gov This allows for a more complete understanding of the entire cannabinoid profile of a given sample, which is important for quality control, product development, and forensic applications.
Methodological Advancements for Deuterated Cannabinoid Synthesis and Comprehensive Analysis
The synthesis of deuterated cannabinoids presents unique challenges, particularly concerning the stereoselective introduction of deuterium (B1214612) atoms and the maintenance of stereochemical integrity throughout the synthetic sequence. Recent advancements in synthetic organic chemistry, including the development of novel catalytic methods, are enabling more efficient and controlled syntheses of complex molecules like cannabinoids. nih.govresearchgate.netnih.gov
Future synthetic strategies for this compound will likely focus on:
Stereodivergent Synthesis: Methods that allow for the selective synthesis of different stereoisomers from a common set of starting materials. researchgate.net
Late-Stage Deuteration: The introduction of deuterium atoms at a late stage in the synthesis, which is often more efficient and allows for the production of various isotopologues.
Biocatalysis: The use of enzymes to perform specific chemical transformations, which can offer high selectivity and milder reaction conditions. Recent work on enhancing CBCA biosynthesis in microorganisms like Saccharomyces cerevisiae opens up possibilities for producing labeled cannabinoids through fermentation by feeding the culture with labeled precursors. nih.govacs.orgsemanticscholar.org
For the comprehensive analysis of deuterated cannabinoids, high-resolution analytical techniques are essential. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides the necessary resolving power and mass accuracy to distinguish between the deuterated standard and the endogenous analyte and to identify any potential isobaric interferences. thieme-connect.comnih.govresearchgate.net
The development of robust and validated analytical methods is a continuous process. As new cannabinoid-based products emerge and regulatory requirements evolve, the demand for high-quality, well-characterized deuterated internal standards like this compound will continue to grow, driving further innovation in both their synthesis and analysis. nist.govnist.gov
Q & A
Q. What are the established analytical methods for detecting and quantifying (±)-Cannabichromenic Acid-d9 in complex biological matrices?
this compound is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance supercritical fluid chromatography (UHPSFC). These methods rely on isotopic dilution to correct for matrix effects and ionization efficiency variations. For example, LC-MS protocols typically employ reverse-phase C18 columns with gradient elution (methanol/water with 0.1% formic acid) to separate cannabinoids, while UHPSFC offers superior resolution for chiral separations . Calibration curves using deuterated analogs like this compound must account for baseline interference from endogenous compounds.
Q. How is this compound synthesized, and what are the critical purity considerations for its use in pharmacokinetic studies?
Synthesis involves deuterium labeling at specific positions (e.g., aromatic or aliphatic protons) via acid-catalyzed exchange or enzymatic biosynthesis. Purity (>98%) is verified using orthogonal methods: nuclear magnetic resonance (NMR) for structural confirmation, high-resolution MS for isotopic enrichment, and chiral chromatography to resolve racemic mixtures. Contaminants like non-deuterated analogs or degradation products must be minimized to avoid skewing quantitative results in metabolic studies .
Q. What is the role of this compound in elucidating the biosynthetic pathway of cannabichromene (CBC) in Cannabis sativa?
As a stable isotope-labeled tracer, it enables tracking of CBC precursor dynamics. For instance, feeding experiments with deuterated CBCA-d9 in plant trichomes can clarify enzymatic steps (e.g., CBCA synthase activity) and rate-limiting reactions. GC-MS or LC-MS/MS is used to monitor deuterium retention in intermediates, revealing decarboxylation kinetics and competing pathways (e.g., conversion to CBC vs. degradation) .
Advanced Research Questions
Q. How do researchers address chiral resolution challenges when analyzing this compound in enantioselective studies?
Chiral separation requires specialized columns (e.g., polysaccharide-based or cyclodextrin phases) and optimized mobile phases. For example, UHPSFC with a Chiralpak® AD-3 column and CO₂/ethanol modifier resolves enantiomers with baseline separation (resolution >1.5). Method validation must confirm that deuteration does not alter enantiomer elution order or selectivity compared to non-deuterated CBCA .
Q. What experimental designs are employed to assess the stability of this compound under varying storage and processing conditions?
Stability studies use accelerated degradation models:
- Thermal stress : Heating at 40–60°C to simulate decarboxylation.
- pH extremes : Incubation in buffers (pH 2–10) to assess hydrolysis.
- Light exposure : UV-Vis irradiation to test photodegradation. Degradation is quantified via LC-MS, and Arrhenius modeling predicts shelf-life. For instance, CBCA-d9 shows <5% degradation after 6 months at -80°C in amber vials .
Q. How does this compound improve the accuracy of cannabinoid pharmacokinetic modeling in human plasma?
As an internal standard, it corrects for matrix-induced ion suppression/enhancement in LC-MS. In a recent study, CBCA-d9 reduced inter-subject variability in AUC calculations by 30% compared to external standardization. Its use also enables simultaneous quantification of parent compounds and metabolites (e.g., glucuronide conjugates) without cross-reactivity .
Q. What are the methodological limitations when using this compound to study cannabinoid-protein interactions via isotopic labeling?
Deuteration may alter binding kinetics due to isotopic mass effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) must validate that CBCA-d9 retains affinity for targets (e.g., CB2 receptors or serum albumin). Additionally, hydrogen-deuterium exchange (HDX) assays require correction for deuterium back-exchange during proteolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
